molecular formula C7H17PS3 B12079770 Phosphonotrithioic acid, methyl-, dipropyl ester CAS No. 996-05-4

Phosphonotrithioic acid, methyl-, dipropyl ester

Cat. No.: B12079770
CAS No.: 996-05-4
M. Wt: 228.4 g/mol
InChI Key: ZDUNRJQMFZIUCR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Phosphonotrithioic acid, methyl-, dipropyl ester is an organophosphorus compound with the molecular formula

C7H17O2PS3C_7H_{17}O_2PS_3C7​H17​O2​PS3​

. This compound is known for its unique chemical properties and potential applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

Phosphonotrithioic acid, methyl-, dipropyl ester can be synthesized through several methods. One common approach involves the reaction of methylphosphonothioic dichloride with propyl alcohol in the presence of a base such as pyridine. The reaction typically proceeds under mild conditions, with the base acting to neutralize the hydrochloric acid byproduct.

Industrial Production Methods

In industrial settings, the production of this compound often involves continuous flow processes to ensure high yield and purity. The use of automated systems allows for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, which are crucial for optimizing the synthesis.

Chemical Reactions Analysis

Types of Reactions

Phosphonotrithioic acid, methyl-, dipropyl ester undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form phosphonotrithioic acid derivatives.

    Reduction: Reduction reactions can convert it into simpler phosphonothioic acid esters.

    Substitution: It can participate in nucleophilic substitution reactions, where the ester groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields phosphonotrithioic acid derivatives, while substitution reactions can produce a variety of substituted phosphonotrithioic esters.

Scientific Research Applications

Phosphonotrithioic acid, methyl-, dipropyl ester has several applications in scientific research:

    Chemistry: It is used as a reagent in the synthesis of other organophosphorus compounds.

    Biology: This compound can act as an inhibitor of certain enzymes, making it useful in biochemical studies.

    Medicine: Research is ongoing into its potential use as a therapeutic agent, particularly in the treatment of diseases involving enzyme dysregulation.

    Industry: It is employed in the production of pesticides and other agrochemicals due to its ability to inhibit specific biological pathways in pests.

Mechanism of Action

The mechanism by which phosphonotrithioic acid, methyl-, dipropyl ester exerts its effects involves the inhibition of enzymes that contain active site thiol groups. The compound forms a covalent bond with the thiol group, thereby blocking the enzyme’s activity. This mechanism is particularly relevant in its use as a pesticide, where it targets enzymes essential for the survival of pests.

Comparison with Similar Compounds

Similar Compounds

  • Phosphonothioic acid, methyl-, dipropyl ester
  • Phosphonodithioic acid, methyl-, dipropyl ester
  • Phosphonotrithioic acid, ethyl-, dipropyl ester

Uniqueness

Phosphonotrithioic acid, methyl-, dipropyl ester is unique due to its specific ester groups and the presence of three sulfur atoms, which confer distinct chemical properties compared to similar compounds. These properties include higher reactivity in oxidation and substitution reactions, making it a valuable reagent in synthetic chemistry.

By understanding the synthesis, reactions, applications, and mechanisms of this compound, researchers can better utilize this compound in various scientific and industrial fields.

Properties

CAS No.

996-05-4

Molecular Formula

C7H17PS3

Molecular Weight

228.4 g/mol

IUPAC Name

methyl-bis(propylsulfanyl)-sulfanylidene-λ5-phosphane

InChI

InChI=1S/C7H17PS3/c1-4-6-10-8(3,9)11-7-5-2/h4-7H2,1-3H3

InChI Key

ZDUNRJQMFZIUCR-UHFFFAOYSA-N

Canonical SMILES

CCCSP(=S)(C)SCCC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.